molecular formula C16H15NO3S B3022773 5-Methoxy-1-tosyl-1H-indole CAS No. 139717-71-8

5-Methoxy-1-tosyl-1H-indole

Cat. No.: B3022773
CAS No.: 139717-71-8
M. Wt: 301.4 g/mol
InChI Key: SWJXHHMYYCPWLX-UHFFFAOYSA-N
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Description

5-Methoxy-1-tosyl-1H-indole (CAS 139717-71-8) is a high-purity biochemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core indole scaffold substituted at the 1-position with a tosyl (p-toluenesulfonyl) group and at the 5-position with a methoxy group. Its primary research value lies in its role as a critical precursor for the synthesis of more complex, biologically active molecules. Recent scientific investigations have demonstrated that this compound serves as a fundamental building block for the design and synthesis of N -tosyl-indole-based thiosemicarbazone derivatives . These hybrid molecules have shown exceptional promise as competitive tyrosinase inhibitors, with one study reporting IC50 values as low as 6.40 ± 0.21 µM, outperforming the standard reference compound kojic acid . Tyrosinase is a key enzyme in melanogenesis, and its overactivity is associated with skin hyperpigmentation disorders and the browning of foods; thus, potent inhibitors are highly sought after in both the pharmaceutical and cosmetic industries . The indole scaffold is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with enzymes, while the sulfonamide functional group (from the tosyl moiety) is known to contribute to favorable pharmacokinetic properties and is found in many therapeutic agents . Researchers will find this compound essential for projects focused on developing novel therapeutic and cosmetic agents targeting tyrosinase-related pathways. It is offered for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. References: A seminal study published in Scientific Reports (2024) details the design, synthesis, and evaluation of a series of N-tosyl-indole hybrid thiosemicarbazones, highlighting the critical role of this compound as a synthetic precursor to these potent inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-3-6-15(7-4-12)21(18,19)17-10-9-13-11-14(20-2)5-8-16(13)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJXHHMYYCPWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472249
Record name 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139717-71-8
Record name 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

electronic effects of tosyl group on 5-methoxyindole reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of indole-based therapeutics, 5-methoxyindole represents a privileged scaffold due to its structural homology with serotonin and melatonin. However, its native reactivity is dominated by high electron density at C3, often leading to uncontrollable electrophilic substitution or polymerization.

This technical guide details the strategic deployment of the p-toluenesulfonyl (Tosyl/Ts) group at the N1 position. Beyond simple protection, the N-tosyl group acts as an electronic "switch," inverting the reactivity profile of the 5-methoxyindole core. By dampening the +M (mesomeric) effect of the methoxy group and exerting a strong -I/-M (inductive/mesomeric) withdrawal on the pyrrole ring, the tosyl group enables precise C2-regioselective functionalization via Directed Ortho Metalation (DoM), a transformation impossible in the unprotected substrate.

Part 1: Mechanistic Foundations

The Electronic Tug-of-War

The reactivity of N-tosyl-5-methoxyindole is defined by a competition between two opposing electronic forces:

  • C5-Methoxy Group (+M Effect): The oxygen lone pair donates electron density into the benzene ring, which communicates to the pyrrole ring, generally enriching the

    
    -system and increasing susceptibility to oxidation.
    
  • N1-Tosyl Group (-I, -M Effect): The sulfonyl group is a powerful electron sink.

    • Resonance (-M): It delocalizes the nitrogen lone pair into the sulfonyl

      
      -orbitals (or 
      
      
      
      orbitals), preventing that lone pair from participating fully in the aromatic sextet of the pyrrole ring.
    • Inductive (-I): The electronegative sulfur pulls density through the

      
      -framework.
      

The Net Result: The N-tosyl group "wins" the battle for the nitrogen lone pair. This destroys the ambient nucleophilicity of C3 (the standard site of reactivity) and significantly acidifies the proton at C2.

Visualization: Electronic Redistribution & Activation

The following diagram illustrates the resonance decoupling and the resulting activation of the C2 position for lithiation.

electronic_effects cluster_0 Native 5-Methoxyindole cluster_1 N-Tosyl-5-Methoxyindole N_native N1-H (Lone Pair Donor) C3_native C3 (High Electron Density) N_native->C3_native +M Donation Ts N-Tosyl Group (Electron Sink) C3_native->Ts Protection C2_native C2 (Low Acidity) N_prot N1 (Locked Lone Pair) Ts->N_prot -M Withdrawal C2_prot C2-Li (Lithiation Site) Ts->C2_prot CIPE Effect (Chelation) C3_prot C3 (Deactivated) N_prot->C3_prot Blocked

Caption: The N-tosyl group sequesters the nitrogen lone pair, deactivating C3 nucleophilicity while the sulfonyl oxygens facilitate C2-lithiation via the Complex Induced Proximity Effect (CIPE).

Part 2: The Regioselectivity Shift (C3 C2)

In unprotected 5-methoxyindole, electrophiles attack C3 exclusively. Upon N-tosylation, the C3 position becomes electronically deficient. However, the C2 proton becomes the focal point of reactivity due to two factors:

  • Inductive Acidification: The electron-withdrawing nature of the N-Ts group lowers the pKa of the C2 proton, making it susceptible to deprotonation by strong bases (e.g., n-BuLi, LDA).

  • Chelation Control: The sulfonyl oxygen atoms can coordinate with the lithium cation of the base. This anchors the base in proximity to the C2 proton (the Complex Induced Proximity Effect or CIPE), ensuring exclusive C2-deprotonation over other potential sites on the methoxy-substituted benzene ring.

Data Summary: Reactivity Comparison

FeatureNative 5-MethoxyindoleN-Tosyl-5-Methoxyindole
Primary Nucleophilic Site C3 (Enamine-like)None (Electron Deficient)
Primary Electrophilic Site N1 (Hard), C3 (Soft)C2 (via Lithiation)
C2-H Acidity Low (pKa > 35)Moderate (Deprotonation with n-BuLi)
Stability Prone to oxidation/polymerizationBench stable solid

Part 3: Experimental Protocols

Protocol A: N-Tosylation (Protection)

Objective: Quantitative protection of the indole nitrogen to prevent side reactions.

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • NaH (60% dispersion in oil, 1.2 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl, 1.1 equiv)
    
  • DMF (Anhydrous, 0.5 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve 5-methoxyindole in anhydrous DMF at 0°C.

  • Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will typically turn from clear to a yellow/brown anion color.

  • Tosylation: Add TsCl (solid or solution in DMF) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Validation (TLC): Check for disappearance of starting material (polar) and appearance of product (non-polar).

  • Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

    
     to remove DMF), dry over Na
    
    
    
    SO
    
    
    .
Protocol B: C2-Lithiation and Trapping

Objective: Introduction of electrophiles at the C2 position.

Reagents:

  • N-Tosyl-5-methoxyindole (1.0 equiv)

  • 
    -Butyllithium (n-BuLi, 1.2 equiv, typically 1.6M or 2.5M in hexanes)
    
  • Electrophile (e.g., MeI, DMF, Iodine, 1.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Cryogenic Setup: Dissolve N-tosyl-5-methoxyindole in THF under inert atmosphere. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent attack on the sulfonyl group.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes.

  • Incubation: Stir at -78°C for 1 hour. The solution may change color (often to a deep orange/red), indicating the formation of the C2-lithio species.

  • Trapping: Add the electrophile (neat or in THF) dropwise at -78°C.

  • Warming: Allow the reaction to warm slowly to RT over 2-3 hours.

  • Quench: Add saturated NH

    
    Cl solution.
    
Protocol C: Deprotection (Mg/MeOH Method)

Objective: Removal of the Tosyl group without reducing the indole double bond.

While basic hydrolysis (KOH/MeOH) is standard, the Magnesium/Methanol method is milder and often preferred for sensitive 5-methoxy substrates to avoid side reactions.

Reagents:

  • C2-Substituted-N-Tosyl-Indole

  • Magnesium turnings (10 equiv)

  • Methanol (Dry)[1]

Workflow:

  • Dissolve substrate in MeOH (0.1 M).

  • Add Mg turnings.

  • Sonicate or stir vigorously at RT. Hydrogen gas will evolve.

  • Monitor by TLC. If reaction stalls, add small amounts of NH

    
    Cl to activate the Mg surface.
    
  • Note: 5-methoxyindole derivatives may deprotect slower than electron-deficient indoles due to the electron-donating nature of the methoxy group stabilizing the N-S bond.

Part 4: Experimental Logic & Troubleshooting

The following diagram outlines the decision-making process for synthesis and troubleshooting.

workflow_logic Start Start: 5-Methoxyindole Protect Protection (TsCl/NaH) Start->Protect Lithiation C2-Lithiation (-78°C) Protect->Lithiation Trapping Electrophile Trap Lithiation->Trapping < -60°C Only Deprotect Deprotection Trapping->Deprotect Decision1 Is Product Soluble in MeOH? Deprotect->Decision1 PathA Use Mg/MeOH (Mild) Decision1->PathA Yes PathB Use Cs2CO3/THF:MeOH (2:1) Decision1->PathB No (Lipophilic)

Caption: Operational workflow for C2-functionalization. Note the solvent switch in the deprotection step if the lipophilic 5-methoxy derivative resists solubility in pure methanol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Lithiation Temperature > -60°CMaintain -78°C strictly. The C2-Li species can attack its own sulfonyl group (self-destruction) at higher temps.
Scrambling/C3 Attack Insufficient DeprotonationEnsure n-BuLi is titrated. The C2 proton is acidic, but the 5-OMe group pumps electron density, making it slightly less acidic than a 5-nitro analog.
Incomplete Deprotection Solubility Issues5-methoxy-N-tosyl indoles are highly lipophilic. Pure MeOH may not dissolve them.[2] Use a THF:MeOH (2:1) mixture with Cs

CO

reflux if Mg/MeOH fails.

References

  • Gribble, G. W. (2000).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1.

  • Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected Indoles. The Journal of Organic Chemistry.

  • Lila, C., et al. (2006).[2] Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters.

  • BenchChem. (2025).[4] The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.

  • PubChem. (2025).[5] N-Tosylindole Compound Summary. National Library of Medicine.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Sulfonyl-Protected Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials.[1] Its inherent reactivity, however, necessitates the use of protecting groups to achieve desired chemical transformations. Among these, sulfonyl-based moieties stand out for their robustness and profound electronic influence. This technical guide provides an in-depth analysis of the thermodynamic properties of N-sulfonyl-protected indoles. We will explore the thermodynamic basis for their stability, the energetic considerations of deprotection, the influence of the sulfonyl group on conformational preferences, and its role in dictating the thermodynamics of subsequent functionalization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-driven understanding to guide rational synthesis design and optimization.

Introduction: The Rationale for Sulfonyl Protection in Indole Chemistry

The indole ring, while aromatic, possesses a high electron density, particularly at the C3 position, making it susceptible to undesired side reactions, especially under acidic conditions. Nitrogen protection is therefore a critical strategy in multi-step indole syntheses.[2] Sulfonyl groups (e.g., tosyl, mesyl, nosyl) are among the most effective N-protecting groups due to their powerful electron-withdrawing nature.[3] This property fundamentally alters the electronic landscape of the indole core, imparting significant stability and providing a thermodynamic handle to control reactivity. The sulfonyl group's ability to form strong covalent bonds and participate in specific, conformationally defined interactions makes it a vital tool in medicinal chemistry.[4] Understanding the thermodynamics governing these interactions is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Thermodynamic Stability of the N-Sulfonyl Indole Core

The defining characteristic of a sulfonyl group is its strong electron-withdrawing capacity, which is a direct consequence of the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This has profound thermodynamic implications for the stability of the protected indole.

Electronic Perturbation and Bond Energetics

The sulfonyl group drastically reduces the electron density on the indole nitrogen atom. This N-desactivation enhances the stability of the molecule by making the nitrogen lone pair less available for protonation or participation in polymerization reactions.[3] The stability of the N-S bond is a key thermodynamic parameter.

Table 1: Representative Bond Dissociation Energies (BDEs)

Bond Typical BDE (kJ/mol) Notes
N-S ~335 The core linkage in N-sulfonylated compounds.
C-N ~305 For comparison (amine).[5]
S=O ~522 A very strong double bond contributing to the group's stability.[5]

| C-S | ~272 | For comparison (thioether).[5] |

Values are approximate and can vary based on the specific molecular environment.

The high dissociation energy of the S=O bonds contributes significantly to the overall thermodynamic stability of the sulfonyl moiety itself. The N-S bond, while not exceptionally strong compared to a C-C bond, is kinetically robust, making sulfonyl groups resistant to a wide range of reaction conditions, a property often referred to as "orthogonality" in protecting group strategies.

Impact on Aromaticity

The electron-withdrawing nature of the sulfonyl group pulls electron density away from the pyrrole ring of the indole. While this stabilizes the molecule against electrophilic attack, it can subtly influence the overall aromaticity. Computational studies, particularly those employing methods like nucleus-independent chemical shift (NICS) calculations, are required to quantify this effect. Generally, the thermodynamic benefit of preventing unwanted side reactions far outweighs any minor perturbation to the core aromatic stabilization energy.

The Thermodynamics of N-Deprotection: A Kinetic Challenge

While thermodynamically stable, the N-sulfonyl group must eventually be removed in many synthetic sequences. This process is often the most challenging step and is governed by a high kinetic barrier, even if the overall reaction is thermodynamically favorable.

The deprotection typically proceeds via nucleophilic attack at the sulfur atom or reductive cleavage of the N-S bond.

Deprotection_Profile Reactants N-Sulfonyl Indole + Reagent TS Transition State (High Activation Energy, ΔG‡) Reactants:e->TS:w Products Indole + Byproducts TS:e->Products:w c1->c3 Reaction Coordinate c1->path ΔG

Figure 1: Generalized Gibbs free energy profile for the deprotection of an N-sulfonyl indole.

The high activation energy (ΔG‡) makes these reactions slow and often requires harsh conditions, underscoring the thermodynamic stability of the starting material.

Experimental Protocol: Base-Mediated N-Detosylation

A common method involves using a strong base in a polar solvent to facilitate the removal of a tosyl group. Cesium carbonate in protic solvents has proven effective and mild.[6]

Objective: To remove the N-tosyl group from a substituted indole.

Materials:

  • N-tosyl indole derivative (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Methanol (MeOH) / Dioxane mixture (e.g., 1:1)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of the N-tosyl indole in the MeOH/Dioxane solvent system, add cesium carbonate.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the deprotected indole.

Causality: The combination of a strong base (carbonate) and a nucleophilic solvent (methanol) facilitates the attack on the electrophilic sulfur center, leading to the cleavage of the N-S bond. The thermodynamics are driven by the formation of stable tosylate salts and the free indole.

Conformational Analysis and Rotational Barriers

The geometry around the sulfonyl group is tetrahedral, and there is a degree of rotational freedom around the N-S single bond. This rotation is not entirely free, as steric and electronic factors create a thermodynamic landscape of preferred conformations.

Conformations Conformational analysis of N-sulfonyl indole. cluster_indole Indole Ring cluster_sulfonyl Sulfonyl Group Indole Indole S S Indole->S N-S Bond (Rotation Axis) O1 O S->O1 O2 O S->O2 R R (e.g., Tolyl) S->R

Figure 2: Key rotational axis in an N-sulfonyl indole.

The orientation of the bulky aryl or alkyl (R) group and the two oxygen atoms relative to the indole plane can influence the accessibility of adjacent sites, particularly the C7-H bond. For substrates with bulky C7 substituents, a significant rotational barrier may exist, leading to thermodynamically favored conformers that minimize steric clash. This can have a profound impact on the regioselectivity of subsequent reactions.

Thermodynamic Control in C-H Functionalization

One of the most powerful applications of N-sulfonyl protection is its ability to thermodynamically favor functionalization at the C2 position, a reversal of the innate reactivity of the indole core.

Unprotected indoles typically undergo electrophilic substitution at C3 (the kinetic product). The N-sulfonyl group, however, increases the acidity of the C2-H proton. Treatment with a strong base (e.g., n-BuLi) results in deprotonation at C2, forming a thermodynamically stable 2-lithioindole intermediate. This intermediate can then be trapped with various electrophiles.

Functionalization_Workflow start N-Sulfonyl Indole step1 Add Strong Base (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate Thermodynamically Favored 2-Lithioindole Intermediate step1->intermediate Deprotonation at C2 step2 Add Electrophile (E+) intermediate->step2 product C2-Functionalized Indole step2->product C-E Bond Formation

Figure 3: Workflow for thermodynamically controlled C2-functionalization.

This strategy provides access to a vast array of 2-substituted indoles that are difficult to synthesize via other methods.[7] The thermodynamic preference for the C2-anion over the C3-anion is a cornerstone of modern indole synthesis.

Methods for Determining Thermodynamic Properties

The thermodynamic data that underpins our understanding is derived from both experimental and computational methods.

Experimental: Combustion Calorimetry

High-precision combustion calorimetry is a classic technique used to determine the standard enthalpy of formation (ΔfH°) of a compound.[8]

Workflow: Simplified Calorimetry Protocol

  • A precisely weighed sample of the sulfonyl-protected indole is placed in a crucible inside a high-pressure vessel (the "bomb").

  • The bomb is pressurized with pure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited, and the complete combustion releases heat, which is absorbed by the water and the bomb.

  • The temperature change of the water is measured with high precision.

  • By knowing the heat capacity of the calorimeter system, the energy of combustion is calculated.

  • From this, and the known enthalpies of formation of the products (CO₂, H₂O, SO₂, N₂), the standard enthalpy of formation of the sample is derived using Hess's Law.

This experimental data provides the ultimate benchmark for assessing the accuracy of computational models.[8][9]

Computational: Density Functional Theory (DFT)

Modern computational chemistry, particularly DFT, allows for the accurate prediction of thermodynamic properties.[10] It can be used to calculate Gibbs free energies of reaction, activation barriers, and bond dissociation energies, providing insights that are difficult or impossible to obtain experimentally.[11]

DFT_Workflow input Input Structure (N-Sulfonyl Indole) geom_opt Geometry Optimization (Find lowest energy structure) input->geom_opt freq_calc Frequency Calculation (Confirm minimum, get ZPE) geom_opt->freq_calc energy_calc Single-Point Energy (High-accuracy calculation) freq_calc->energy_calc output Thermodynamic Data (ΔG, ΔH, BDE) energy_calc->output

Figure 4: A typical workflow for a DFT-based thermodynamic calculation.

These calculations are invaluable for comparing the relative stabilities of different isomers, predicting the feasibility of a proposed reaction step, and understanding the electronic structure that dictates thermodynamic properties.

Conclusion

The thermodynamic properties of sulfonyl-protected indoles are a direct consequence of the potent electron-withdrawing nature of the sulfonyl group. This functional moiety imparts significant thermodynamic stability to the indole core, protecting it from degradation while simultaneously providing a powerful tool for directing reactivity. The high kinetic barrier to N-deprotection underscores this stability, while the thermodynamically favored formation of a C2-anion enables regioselective functionalization that is otherwise inaccessible. A comprehensive understanding of these thermodynamic principles, validated by both experimental calorimetry and computational modeling, is essential for professionals in organic synthesis and drug development to harness the full potential of the indole scaffold.

References

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI.
  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Unknown Source.
  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publishing.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Unknown Source.
  • Computed Gibbs free energy profile of the [3 + 2] cyclization: stepwise... ResearchGate.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications.
  • Reductive desulfonylation. Wikipedia.
  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC - NIH.
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.
  • Common Bond Energies (D). Wired Chemist.
  • Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. ResearchGate.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective functionalization of 5-Methoxy-1-tosyl-1H-indole , a "push-pull" indole scaffold critical in the synthesis of serotonin receptor modulators (e.g., 5-HT6 antagonists) and kinase inhibitors.

The presence of the electron-donating 5-methoxy group (C5-OMe) and the electron-withdrawing 1-tosyl group (N1-Ts) creates a unique electronic environment. While the 5-OMe group activates the benzene ring, the N-tosyl group significantly alters the reactivity of the pyrrole ring, suppressing typical C3-electrophilic attacks and enhancing C2-acidity.

This note provides two distinct, validated protocols:

  • Direct C2-H Arylation: Utilizing the N-tosyl group as a directing handle for atom-economical C-H activation.

  • C3-Selective Suzuki-Miyaura Coupling: A robust, stepwise approach via C3-bromination for high-fidelity library generation.

Strategic Analysis: The "Push-Pull" Electronic Map

To achieve reproducible results, one must understand the competing electronic effects governing this substrate.

  • N1-Tosyl Effect (The "Pull"): The sulfonyl group pulls electron density from the nitrogen lone pair. This prevents oxidation of the nitrogen and, crucially, increases the acidity of the C2-proton , making it susceptible to Concerted Metalation-Deprotonation (CMD) pathways.

  • C5-Methoxy Effect (The "Push"): The methoxy group donates electron density into the benzene ring. While this generally increases nucleophilicity, the N-tosyl group overrides this at the C3 position, making direct C3-H activation challenging without prior functionalization (e.g., halogenation).

Visualization: Reactivity & Workflow

The following diagram outlines the divergent pathways for regioselective functionalization.

IndoleReactivity Figure 1: Divergent Synthesis Pathways for N-Tosyl Indoles Substrate This compound C2_Cond Conditions: Pd(OAc)2, Ag2CO3 Solvent: DMF/DMSO Substrate->C2_Cond Direct C-H Activation C3_Step1 Step 1: NBS, DMF (Electrophilic Bromination) Substrate->C3_Step1 Electrophilic Sub. C2_Mech Mechanism: CMD (Concerted Metalation-Deprotonation) C2_Cond->C2_Mech Product_C2 Product A: 2-Aryl-5-methoxy-1-tosylindole C2_Mech->Product_C2 Intermediate Intermediate: 3-Bromo-5-methoxy-1-tosylindole C3_Step1->Intermediate C3_Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Intermediate->C3_Step2 Product_C3 Product B: 3-Aryl-5-methoxy-1-tosylindole C3_Step2->Product_C3

Protocol A: Direct C2-Selective C-H Arylation

Objective: Introduction of an aryl group at the C2 position without pre-functionalization. Mechanism: The reaction proceeds via a CMD mechanism where the carbonate/acetate base assists in deprotonating the C2-H bond while the Pd(II) species coordinates to the indole. The N-Tosyl group is essential here; removing it (N-H) would lead to C3 selectivity or decomposition.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) — Note: Aryl Iodides are preferred over bromides for faster oxidative addition.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10-20 mol%) or none (ligand-free conditions often work for C2).

  • Oxidant/Base: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Cu(OAc)₂ (for oxidative coupling with boronic acids). Standard protocol uses Ag₂CO₃ as a base/halide scavenger.

  • Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with this compound (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100–110 °C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: The reaction mixture will turn dark black (Pd black precipitation) toward the end. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd residues.

  • Purification: Wash the filtrate with water (3 x 15 mL) to remove DMF (critical to prevent streaking on columns). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The N-Tosyl group is labile under strong basic conditions (e.g., NaOtBu). Ag₂CO₃ is mild enough to maintain the protecting group while promoting the C-H activation.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at the C3 position. Strategy: Because direct C3-H arylation is difficult with the deactivating N-Ts group, we employ a "Bromination-Coupling" sequence. This is the industry standard for generating libraries of 3-aryl indoles.

Phase 1: Regioselective C3-Bromination
  • Dissolve this compound (1.0 equiv) in DMF (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

  • Allow to warm to RT. The reaction is typically complete in <1 hour.

  • Result: The N-Ts group sterically hinders N-bromination, and the 5-OMe group directs electrophilic attack to C3.

  • Precipitate with water, filter, and dry to obtain 3-bromo-5-methoxy-1-tosyl-1H-indole .

Phase 2: The Suzuki Coupling

Mechanism: Standard Pd(0) cycle: Oxidative Addition (C-Br) -> Transmetalation (Boron) -> Reductive Elimination.

Materials
  • Substrate: 3-bromo-5-methoxy-1-tosyl-1H-indole (1.0 equiv)

  • Partner: Aryl Boronic Acid [Ar-B(OH)₂] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (3-5 mol%) — Robust against air/moisture.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Step-by-Step Methodology
  • Charging: To a reaction vial, add the 3-bromo-indole derivative (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (12 mg).

  • Inerting: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL).

  • Reaction: Heat to 80–90 °C for 4–6 hours.

    • Observation: The biphasic mixture requires vigorous stirring to ensure phase transfer.

  • Workup: Dilute with DCM, wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography.

    • Note on Deprotection: If the final target requires the free indole, the Tosyl group can be removed after this coupling step using NaOH/MeOH reflux or Mg/MeOH (mild).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A - C2) Homocoupling of Aryl IodideSwitch solvent to DMAc; reduce Ag salt loading; ensure strictly anhydrous conditions.
Regioselectivity Loss (Protocol A) Loss of N-Tosyl groupThe base is too strong or temperature too high. Ensure temperature <120°C. Use Ag₂CO₃ or K₂CO₃, avoid alkoxides.
Protodebromination (Protocol B) Reduction of C-Br bondOften caused by excessive heating in alcohol solvents. Switch to pure Toluene or Dioxane. Reduce reaction time.
Black Precipitate (Early) Catalyst Decomposition"Pd Black" formation. Add additional ligand (PPh₃ or XPhos) to stabilize the Pd species.
Incomplete Conversion Boronic Acid degradationProtodeboronation of the coupling partner. Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h).

References

  • Direct C2-Arylation of N-Substituted Indoles

    • Title: Direct C-H bond arylation: selective palladium-catalyzed C2-aryl
    • Source: PubMed / NIH (Lane et al.)
    • Context: Establishes the CMD mechanism and selectivity rules for N-protected indoles.
  • Regiocontrol in Indole Functionalization

    • Title: Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroarom
    • Source: C
    • Context: Comprehensive review of ligand and directing group effects on C2 vs C3 selectivity.
  • Suzuki Coupling of Indolyl Halides

    • Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.[3][4][5][6][7][8]

    • Source: Chemical Reviews (ACS)
    • Context: Validates the use of 3-bromo-N-tosylindoles in cross-coupling reactions.
  • Commercial Availability of Precursors

    • Title: 5-methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (Analogous Precursor).
    • Source: King Scientific

    • Context: Demonstrates the stability and viability of boronic esters in this specific scaffold class.

Sources

Application Notes and Protocols for the C2-Borylation of 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C2-Borylated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The selective functionalization of the indole ring is therefore of paramount importance for the development of novel molecular entities. Among the various positions on the indole ring, the C2-position presents a unique synthetic challenge. Direct functionalization at this site is often hampered by the intrinsic electronic properties of the indole nucleus, which favor reactions at the C3-position.

C2-borylated indoles have emerged as versatile synthetic intermediates, enabling a wide array of subsequent transformations through Suzuki-Miyaura cross-coupling and other boron-based reactions. This allows for the introduction of diverse substituents at the C2-position, providing access to a rich chemical space for drug discovery and materials development. This guide provides a detailed technical overview and a practical protocol for the C2-borylation of a specific, electronically modified substrate: 5-Methoxy-1-tosyl-1H-indole.

Mechanistic Insights: The Iridium-Catalyzed C-H Borylation Pathway

The direct C-H borylation of arenes and heteroarenes has been revolutionized by the development of transition metal catalysis, with iridium-based systems being particularly effective.[1] The generally accepted mechanism for the iridium-catalyzed C-H borylation of indoles involves a catalytic cycle that elegantly navigates the challenges of C-H bond activation and selective functionalization.

The reaction is typically initiated by the formation of an active iridium(III) tris(boryl) complex from an iridium(I) precatalyst, a ligand (often a bipyridine derivative), and a boron source such as bis(pinacolato)diboron (B₂pin₂). This active catalyst then coordinates to the indole substrate. The regioselectivity of the borylation is a crucial aspect of this transformation. While steric factors often dominate in the borylation of carbocyclic arenes, electronic effects can play a more significant role in heteroaromatic substrates like indole.[1] For N-protected indoles, C2-borylation is often favored. The reaction proceeds through an oxidative addition of the C-H bond to the iridium center, forming an iridium(V) intermediate. Subsequent reductive elimination furnishes the C2-borylated indole and regenerates the active iridium(III) catalyst, which can then re-enter the catalytic cycle.

Iridium-Catalyzed C-H Borylation Mechanism cluster_cycle Catalytic Cycle Ir(I) Precatalyst Ir(I) Precatalyst Active Ir(III) tris(boryl) complex Active Ir(III) tris(boryl) complex Ir(I) Precatalyst->Active Ir(III) tris(boryl) complex + B₂pin₂ + Ligand Indole Coordination Indole Coordination Active Ir(III) tris(boryl) complex->Indole Coordination + Indole Oxidative Addition (C-H Activation) Oxidative Addition (C-H Activation) Indole Coordination->Oxidative Addition (C-H Activation) Ir(V) Intermediate Ir(V) Intermediate Oxidative Addition (C-H Activation)->Ir(V) Intermediate Reductive Elimination Reductive Elimination Ir(V) Intermediate->Reductive Elimination Reductive Elimination->Active Ir(III) tris(boryl) complex - C2-Borylated Indole C2-Borylated Indole C2-Borylated Indole Reductive Elimination->C2-Borylated Indole B₂pin₂ B₂pin₂ Indole Substrate Indole Substrate Experimental_Workflow start Start reagents Assemble Reagents: - this compound - B₂pin₂ - [Ir(cod)Cl]₂ - dtbpy - Anhydrous 1,4-Dioxane start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup addition Add Reagents to Reaction Vessel setup->addition reaction Heat Reaction Mixture at 100 °C for 16 h addition->reaction workup Reaction Work-up: - Cool to RT - Filter through Celite - Concentrate reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Sources

Standard Procedure for N-Tosylation of 5-Methoxyindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Tosylation in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] 5-Methoxyindole, in particular, serves as a vital intermediate in the synthesis of compounds targeting cardiovascular and neurological diseases. The nitrogen atom of the indole ring, however, presents a unique challenge in multi-step syntheses. Its acidic proton and nucleophilic character can lead to undesired side reactions. Therefore, the protection of the indole nitrogen is a critical strategic consideration in the synthetic route design.

The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for the indole nitrogen.[2] Its electron-withdrawing nature effectively reduces the nucleophilicity of the indole ring, preventing unwanted reactions at the nitrogen and directing electrophilic substitution to other positions. Furthermore, the tosyl group is robust enough to withstand a variety of reaction conditions, yet it can be cleaved under specific conditions when desired. This application note provides a detailed, field-proven protocol for the N-tosylation of 5-methoxyindole, grounded in established chemical principles.

Mechanistic Rationale: A Tale of Acidity and Nucleophilicity

The N-tosylation of 5-methoxyindole proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack. Understanding the acidity of the indole N-H proton is paramount to selecting the appropriate base for the reaction. The pKa of the N-H proton in unsubstituted indole is approximately 17 in DMSO. The electron-donating methoxy group at the 5-position is expected to slightly increase the electron density in the aromatic system, making the N-H proton slightly less acidic. A predicted pKa value for the N-H proton of 5-methoxyindole is around 16.70.[3] This acidity necessitates the use of a strong base to efficiently generate the indolide anion.

Sodium hydride (NaH) is a common and effective choice for this deprotonation. It is a non-nucleophilic, strong base that irreversibly deprotonates the indole, driving the equilibrium towards the formation of the sodium indolide salt and producing hydrogen gas as the only byproduct.

Once deprotonated, the resulting indolide anion is a potent nucleophile. The subsequent step involves the reaction of this nucleophile with p-toluenesulfonyl chloride (TsCl). The sulfur atom in TsCl is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. The indolide anion readily attacks this electrophilic sulfur center, displacing the chloride ion and forming the stable N-S bond of the desired N-tosylated product.

N-Tosylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 5-Methoxyindole 5-Methoxyindole Indolide_Anion Sodium 5-Methoxyindolide 5-Methoxyindole->Indolide_Anion Deprotonation NaH Sodium Hydride (NaH) NaH->Indolide_Anion H2 H₂ (gas) Indolide_Anion->H2 Indolide_Anion_2 Sodium 5-Methoxyindolide TsCl p-Toluenesulfonyl Chloride (TsCl) N-Tosyl-5-Methoxyindole 5-Methoxy-N-tosylindole TsCl->N-Tosyl-5-Methoxyindole NaCl NaCl N-Tosyl-5-Methoxyindole->NaCl Indolide_Anion_2->N-Tosyl-5-Methoxyindole Nucleophilic Attack

Figure 1: Mechanism of N-Tosylation of 5-Methoxyindole.

Experimental Protocol

This protocol details a standard laboratory procedure for the N-tosylation of 5-methoxyindole.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Methoxyindole≥98%Commercially Available1006-94-6Store protected from light.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available7646-69-7Highly reactive with water. Handle with care under inert atmosphere.
p-Toluenesulfonyl Chloride (TsCl)≥98%Commercially Available98-59-9Corrosive and moisture sensitive.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available109-99-9Use a freshly opened bottle or dry over sodium/benzophenone.
HexanesACS GradeCommercially Available110-54-3For washing the NaH.
Saturated aq. Ammonium Chloride (NH₄Cl)N/APrepared in-houseN/AFor quenching the reaction.
Saturated aq. Sodium Chloride (Brine)N/APrepared in-houseN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9For drying the organic phase.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Set up a flame-dried flask under inert atmosphere. start->setup add_nah 2. Add NaH and wash with anhydrous hexanes. setup->add_nah add_thf 3. Add anhydrous THF to the flask. add_nah->add_thf cool_ice 4. Cool the suspension to 0 °C in an ice bath. add_thf->cool_ice add_indole 5. Add a solution of 5-methoxyindole in THF dropwise. cool_ice->add_indole stir_deprotonation 6. Stir at 0 °C for 30 min, then warm to RT for 1 hr. add_indole->stir_deprotonation add_tscl 7. Add a solution of TsCl in THF dropwise at 0 °C. stir_deprotonation->add_tscl stir_reaction 8. Stir at room temperature until completion (monitor by TLC). add_tscl->stir_reaction quench 9. Quench the reaction carefully with sat. aq. NH₄Cl at 0 °C. stir_reaction->quench extract 10. Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash 11. Wash the organic layer with water and brine. extract->wash dry 12. Dry the organic layer over MgSO₄. wash->dry concentrate 13. Concentrate under reduced pressure. dry->concentrate purify 14. Purify the crude product by column chromatography or recrystallization. concentrate->purify end End purify->end

Figure 2: Experimental workflow for the N-tosylation of 5-methoxyindole.

  • Preparation of Sodium Hydride: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (1.2 equivalents). The flask is then placed under an inert atmosphere (Nitrogen or Argon). Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time using a cannula or syringe.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF, 5 mL per mmol of 5-methoxyindole) to the washed sodium hydride. Cool the resulting suspension to 0 °C using an ice bath.

  • Deprotonation: In a separate flask, dissolve 5-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Tosylation: Cool the reaction mixture back to 0 °C. Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-methoxy-1-(p-tolylsulfonyl)indole as a solid.

Characterization of 5-Methoxy-N-tosylindole

The final product, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indole (CAS 139717-71-8), should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the indole ring protons, the methoxy group protons, the tosyl group aromatic protons, and the tosyl methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.[2]

  • FTIR: The infrared spectrum should show the absence of the N-H stretching vibration (around 3400 cm⁻¹) present in the starting material and the appearance of strong S=O stretching bands (around 1350 and 1160 cm⁻¹).[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.[2]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent were scrupulously dried, as sodium hydride is readily quenched by moisture. A slight excess of sodium hydride and tosyl chloride can be used to drive the reaction to completion.

  • Low Yield: Poor yields may result from incomplete deprotonation or side reactions. Ensure efficient stirring during the addition of reagents. If the substrate is particularly sensitive, conducting the entire reaction at 0 °C may be beneficial, albeit with a longer reaction time.

  • Side Reactions: The formation of byproducts can occur if the temperature is not controlled, or if reactive functional groups are present elsewhere in the molecule. The tosyl group itself can be susceptible to nucleophilic attack under certain conditions.

Conclusion

The N-tosylation of 5-methoxyindole is a robust and reliable transformation that is essential for the multi-step synthesis of complex indole-containing molecules. The protocol described herein, utilizing sodium hydride as a base, provides an efficient method for the protection of the indole nitrogen. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity. This application note serves as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

  • Google Patents. (2020). Preparation method of 5-methoxyindole. CN110642770B.
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Al-Zoubi, R. M., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 22(9), 1465. [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38947–38957. [Link]

  • Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ChemRxiv. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules, 25(23), 5769. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

Sources

Unlocking Novel Chemical Space: Application Notes for Minisci-Type C-H Functionalization of 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. The Minisci reaction, a powerful tool for the homolytic substitution on heteroaromatic compounds, has emerged as a cornerstone strategy for the late-stage functionalization of drug candidates and agrochemicals.[1][2] This guide provides detailed application notes and protocols for the Minisci-type functionalization of 5-Methoxy-1-tosyl-1H-indole, a common scaffold in medicinal chemistry, opening avenues for rapid library synthesis and the exploration of novel chemical space.

Scientific Foundation: The Minisci Reaction on an Indole Scaffold

The indole nucleus is a privileged scaffold, present in a vast array of natural products and pharmaceuticals.[3] Its functionalization is of significant interest in drug discovery. The classical Minisci reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[2] However, recent advancements, particularly in the realm of photoredox catalysis, have expanded the scope of this reaction to include more electron-rich systems like indoles.[3][4]

For the substrate This compound , the electronic landscape is dictated by the interplay of three key features:

  • The Indole Core: An inherently electron-rich aromatic system.

  • The 5-Methoxy Group: A strong electron-donating group, further increasing the electron density of the benzene portion of the indole.

  • The N-Tosyl Group: A strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but can influence the regioselectivity of radical additions.

This electronic push-pull system makes the prediction of regioselectivity a nuanced but critical aspect of experimental design. Generally, radical additions to N-protected indoles favor the C2 and C3 positions. The electron-withdrawing nature of the tosyl group is expected to render the C3 position more susceptible to nucleophilic radical attack. However, steric hindrance from the bulky tosyl group may also direct the incoming radical to the C2 position. The precise outcome will likely depend on the specific radical and the reaction conditions employed.

Mechanism of the Minisci Reaction

The Minisci reaction proceeds through a three-step mechanism:

  • Radical Generation: A carbon-centered radical is generated from a suitable precursor. This can be achieved through various methods, including oxidative decarboxylation of carboxylic acids, hydrogen atom transfer (HAT) from alkanes, or single-electron reduction of alkyl halides, often facilitated by photoredox catalysis.[5]

  • Radical Addition: The generated radical adds to the indole nucleus, forming a radical intermediate.

  • Rearomatization: The radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the final functionalized indole.[5]

Experimental Protocols: A Gateway to Diverse Functionality

The following protocols are designed as robust starting points for the Minisci-type functionalization of this compound. They are based on established methodologies for similar indole and N-heterocycle systems and should be optimized for each specific radical precursor.

Protocol 1: Classical Minisci Alkylation using Carboxylic Acids

This protocol is adapted from classical Minisci conditions and is suitable for the introduction of primary, secondary, and tertiary alkyl groups.

Reaction Scheme:

Classical Minisci Alkylation cluster_0 Indole This compound Plus1 + Indole->Plus1 CarboxylicAcid R-COOH CarboxylicAcid->Plus1 Reagents AgNO3 (cat.) (NH4)2S2O8 Arrow Reagents->Arrow Solvent MeCN/H2O Solvent->Arrow Product Functionalized Indole Plus1->Arrow Arrow->Product

A representative classical Minisci alkylation.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound301.360.51.0
Carboxylic Acid (e.g., Pivalic acid)102.132.55.0
Silver Nitrate (AgNO₃)169.870.050.1
Ammonium Persulfate ((NH₄)₂S₂O₈)228.201.02.0
Acetonitrile (MeCN)-5 mL-
Water (H₂O)-5 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the carboxylic acid (2.5 mmol, 5.0 equiv).

  • Add acetonitrile (5 mL) and water (5 mL) to the flask and stir until the starting materials are dissolved.

  • Add silver nitrate (0.05 mmol, 0.1 equiv).

  • Heat the reaction mixture to 80 °C.

  • In a separate vial, dissolve ammonium persulfate (1.0 mmol, 2.0 equiv) in water (2 mL).

  • Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Carboxylic Acid: A significant excess of the carboxylic acid is used to ensure efficient generation of the alkyl radical and to drive the reaction to completion.[5]

  • Silver Nitrate: Acts as a catalyst to facilitate the oxidative decarboxylation of the carboxylic acid by the persulfate oxidant.

  • Ammonium Persulfate: A strong oxidizing agent that initiates the radical formation.

  • Acetonitrile/Water Solvent System: A common solvent mixture for Minisci reactions that ensures the solubility of both the organic substrate and the inorganic salts.

Protocol 2: Photoredox-Mediated Minisci Alkylation with Alkyl Halides

This modern protocol utilizes visible light and a photoredox catalyst to generate alkyl radicals from readily available alkyl halides under mild conditions.[6]

Reaction Scheme:

Photoredox Minisci Alkylation cluster_1 Indole This compound Plus2 + Indole->Plus2 AlkylHalide R-X (X = Br, I) AlkylHalide->Plus2 Photocatalyst fac-Ir(ppy)3 or Ru(bpy)3Cl2 Arrow2 Photocatalyst->Arrow2 Base Organic Base (e.g., DBU) Base->Arrow2 Solvent DMF or DMSO Solvent->Arrow2 Product Functionalized Indole Plus2->Arrow2 Arrow2->Product

A representative photoredox Minisci alkylation.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound301.360.21.0
Alkyl Halide (e.g., 1-iodohexane)212.090.42.0
fac-Ir(ppy)₃654.780.0040.02
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.42.0
N,N-Dimethylformamide (DMF), degassed-4 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), the alkyl halide (0.4 mmol, 2.0 equiv), and the photocatalyst (0.004 mmol, 0.02 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed DMF (4 mL) and DBU (0.4 mmol, 2.0 equiv) via syringe.

  • Place the reaction mixture approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 12 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Photoredox Catalyst: The iridium or ruthenium complex absorbs visible light and initiates a single-electron transfer process to generate the alkyl radical from the alkyl halide.[7]

  • Organic Base (DBU): Acts as a mild base to neutralize the acid generated during the reaction and facilitate the final deprotonation step.

  • Degassed Solvent: The removal of oxygen is crucial as it can quench the excited state of the photocatalyst and participate in side reactions.

  • Inert Atmosphere: Prevents the interference of atmospheric oxygen and moisture.

Data Presentation: Anticipated Outcomes

The following table summarizes the expected functional groups that can be introduced onto the this compound scaffold using the described Minisci protocols, along with the corresponding radical precursors.

Radical TypeRadical Precursor ExampleProtocolExpected RegioisomersPotential Applications in Drug Discovery
tert-Alkyl Pivalic Acid1C2 and/or C3Introduction of sterically demanding groups to probe binding pockets.
sec-Alkyl Cyclohexanecarboxylic Acid1C2 and/or C3Modulation of lipophilicity and metabolic stability.
prim-Alkyl 1-Iodohexane2C2 and/or C3Extension of alkyl chains for structure-activity relationship (SAR) studies.
Acyl α-Keto acids1 or 2C2 and/or C3Synthesis of ketone-containing analogues as potential enzyme inhibitors.
α-Aminoalkyl Amino acid derivatives2C2 and/or C3Incorporation of amino acid fragments to enhance solubility and target protein-protein interactions.

Concluding Remarks for the Practicing Scientist

The Minisci reaction offers a powerful and versatile platform for the direct C-H functionalization of this compound. By leveraging both classical and modern photoredox-mediated protocols, researchers can rapidly access a diverse range of analogues with functionalities that are difficult to install using traditional methods. The protocols provided herein serve as a solid foundation for exploration, and it is anticipated that with careful optimization, high yields of the desired functionalized indoles can be achieved. This approach is particularly valuable in the context of drug discovery, where the ability to perform late-stage functionalization on a core scaffold can significantly accelerate the identification of new lead compounds.

References

  • Minisci, F. (1971). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1971(01), 1-24.
  • Procter, D. J., & Procter, L. D. (2020). Light-induced photoredox Minisci-type alkylations. Nature Reviews Methods Primers, 1(1), 1-20.
  • BenchChem. (2025). Application Notes and Protocols for Green Chemistry Approaches to Indole Derivative Synthesis.
  • Jiang, H., et al. (2019). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 24(12), 2286.
  • González-Gómez, J. C., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7769–7774.
  • Douglas, J. J., et al. (2018). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes. Chemical Science, 9(3), 677-682.
  • Procter, D. J., & Ko, J. (2020). Recent Advances in Minisci-Type Reactions.
  • Dong, J., & Wang, Q. (2021). Light‐induced photoredox Minisci‐type alkylations. Chinese Journal of Chemistry, 39(7), 1845-1856.
  • Ravindran, J., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Organic & Biomolecular Chemistry, 17(30), 7074-7094.
  • Wang, Q., et al. (2022). Photocatalytic enantioselective Minisci reaction of β-carbolines and application to natural product synthesis. Chemical Science, 13(46), 13861-13867.
  • Davies, H. M., & Thomson, R. J. (2017). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 139(46), 16649-16652.
  • Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2005-2017.
  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.
  • Wu, J., et al. (2015). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters, 17(24), 6018-6021.
  • Organic Chemistry Portal. (2024). Indole synthesis. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Asymmetric Friedel–Crafts addition of indoles to N-sulfonyl aldimines catalyzed by Cu(ii) chiral amino alcohol based Schiff base complexes. Catalysis Science & Technology, 4(11), 4068-4075.
  • González-Gómez, J. C., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7769–7774.

Sources

Application Note: Strategic Preparation of 3-Substituted 5-Methoxy-1-Tosylindoles

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic synthesis of 3-substituted 5-methoxy-1-tosylindoles, a scaffold critical in the development of melatonin receptor agonists, kinase inhibitors, and anti-inflammatory agents.

Executive Summary & Strategic Analysis

The 5-methoxy-1-tosylindole core presents a unique synthetic challenge due to the competing electronic effects of its substituents. The 5-methoxy group is a strong electron-donating group (EDG) that activates the indole ring, particularly at the C3, C4, and C6 positions. Conversely, the 1-tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group (EWG) that deactivates the pyrrole ring and sterically hinders the N1 position.

Successful preparation of 3-substituted analogs requires a "Electronic Toggling" strategy:

  • Nucleophilic C3: Utilizing the natural high nucleophilicity of the free indole C3 position before introducing the deactivating tosyl group.

  • Protected Scaffold: Installing the tosyl group to protect the nitrogen and modulate reactivity for transition-metal catalyzed couplings (e.g., Suzuki-Miyaura).

This guide presents two distinct, high-fidelity protocols designed to navigate these electronic constraints.

Pathway Decision Matrix
Target 3-SubstituentRecommended RouteRationale
Aryl / Heteroaryl / Alkenyl Protocol A (The "Universal Precursor") Halogenation is regioselective on the free indole; N-protection is required for efficient Pd-catalyzed coupling.
Acyl / Formyl (Ketones/Aldehydes) Protocol B (The "Classic" Electrophile) Friedel-Crafts/Vilsmeier reactions fail or are sluggish on N-tosyl substrates due to ring deactivation.
Alkyl Protocol A (via Coupling + Reduction) Direct alkylation of N-tosylindoles is prone to C2/C3 mixtures; coupling is more controlled.

Visualization of Synthetic Workflows

The following diagram illustrates the divergent strategies based on the desired final functionality.

IndoleSynthesis Figure 1: Divergent Synthetic Pathways for 3-Substituted 5-Methoxy-1-Tosylindoles Start 5-Methoxyindole (Starting Material) Bromo 3-Bromo-5-methoxyindole (Intermediate A) Start->Bromo NBS, DMF 0°C (Regioselective) Acyl 3-Acyl-5-methoxyindole (Intermediate B) Start->Acyl RCOCl / POCl3 (Electrophilic Subst.) TosylBromo 3-Bromo-5-methoxy-1-tosylindole (Universal Precursor) Bromo->TosylBromo NaH, TsCl THF (Protection) FinalCoupled 3-Aryl/Alkyl-5-methoxy-1-tosylindole (Target 1) TosylBromo->FinalCoupled Suzuki/Sonogashira Pd Catalyst FinalAcyl 3-Acyl-5-methoxy-1-tosylindole (Target 2) Acyl->FinalAcyl NaH, TsCl THF (Protection)

Caption: Figure 1 outlines the strategic divergence. Route A (top) utilizes a brominated intermediate for cross-coupling, while Route B (bottom) installs carbonyls prior to sulfonation to avoid ring deactivation.

Protocol A: The "Universal Precursor" Method

Target: 3-Aryl, 3-Heteroaryl, or 3-Alkenyl derivatives. Mechanism: Electrophilic Halogenation


 Nucleophilic Substitution (N-Prot) 

Pd-Catalyzed Cross-Coupling.
Step 1: Regioselective C3-Bromination

Bromination must be performed before tosylation. The 5-methoxy group activates C4 and C6, but in the free indole, C3 remains the most nucleophilic site.

  • Reagents: 5-Methoxyindole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-methoxyindole in DMF (0.2 M concentration) and cool to 0°C.

    • Add NBS dropwise as a solution in DMF over 30 minutes. Critical: Slow addition prevents over-bromination.

    • Stir at 0°C for 1 hour. Monitor by TLC (usually 30% EtOAc/Hexane).

    • Quench: Pour into ice-water containing 5% sodium thiosulfate (to neutralize excess Br2).

    • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85-95%.

    • Checkpoint: 1H NMR should show the disappearance of the C3-H signal (approx.

      
       6.4 ppm).
      
Step 2: N-Tosylation (Protection)

The tosyl group is installed using Sodium Hydride (NaH) to ensure complete deprotonation and rapid reaction.

  • Reagents: 3-Bromo-5-methoxyindole (from Step 1), NaH (60% in oil, 1.2 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon/Nitrogen.

    • Add 3-bromo-5-methoxyindole (dissolved in THF) slowly. Gas evolution (

      
      ) will be vigorous.
      
    • Stir for 30 minutes at 0°C to ensure formation of the sodium indolide salt.

    • Add TsCl (solid or solution) in one portion.

    • Warm to room temperature and stir for 2-4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      .
    • Yield Expectation: >90%.[1]

    • Data: The product 3-bromo-5-methoxy-1-tosylindole is a stable solid.

Step 3: Suzuki-Miyaura Cross-Coupling

The N-tosyl group prevents catalyst poisoning by the free N-H and suppresses side reactions.

  • Reagents: 3-Bromo-5-methoxy-1-tosylindole (1.0 equiv), Arylboronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1).
  • Procedure:

    • Combine halide, boronic acid, and base in a reaction vial.

    • Add solvents and degas (sparge with Argon for 10 mins).

    • Add Pd catalyst and seal the vessel.

    • Heat to 90°C for 6-12 hours.

    • Purification: Silica gel chromatography.

    • Note: For sterically hindered boronic acids, switch to

      
       or SPhos-Pd-G2.
      

Protocol B: The Direct Acylation Route

Target: 3-Formyl, 3-Acetyl, or 3-Benzoyl derivatives. Mechanism: Friedel-Crafts/Vilsmeier


 N-Protection.

Rationale: Attempting to acylate after tosylation requires harsh conditions (e.g.,


 reflux) which can cause desulfonylation or decomposition. Acylating the electron-rich free indole is mild and selective.
Step 1: C3-Functionalization (Example: Vilsmeier-Haack Formylation)
  • Reagents: 5-Methoxyindole,

    
     (1.1 equiv), DMF (excess).
    
  • Procedure:

    • Cool DMF to 0°C. Add

      
       dropwise to form the Vilsmeier reagent (white precipitate/slurry).
      
    • Add 5-methoxyindole (dissolved in DMF) dropwise.

    • Stir at 0°C for 1 hour, then heat to 40°C for 1 hour.

    • Hydrolysis: Pour into ice/water. Basify to pH 9 with 2M NaOH.

    • Collect the solid 3-formyl-5-methoxyindole .

Step 2: N-Tosylation of Electron-Deficient Indole

Because the C3-acyl group withdraws electrons, the N-H proton is more acidic, but the nitrogen is less nucleophilic.

  • Modification: Use Phase Transfer Catalysis (PTC) to avoid anhydrous conditions, which is often cleaner for electron-deficient substrates.

  • Reagents: 3-Acyl-5-methoxyindole, TsCl (1.2 equiv), Toluene, 50% NaOH (aq), Tetrabutylammonium hydrogensulfate (TBAHS, 5 mol%).

  • Procedure:

    • Dissolve indole and TsCl in Toluene.

    • Add TBAHS and 50% NaOH.

    • Stir vigorously at room temperature. The biphasic mixture allows the deprotonated indole to react with TsCl at the interface.

    • Monitor by TLC. Complete usually in <2 hours.

Characterization & Quality Control

Key NMR Signatures

When validating the structure of 3-substituted 5-methoxy-1-tosylindoles , look for these diagnostic shifts (


 NMR, 

):
Proton PositionChemical Shift (

)
Diagnostic Feature
C2-H 7.5 - 7.9 ppmShifts downfield significantly upon N-tosylation (vs. 7.0-7.2 in free indole) due to the electron-withdrawing sulfonyl group.
N-Tosyl (Ar-H) 7.7 (d) & 7.2 (d)Characteristic AA'BB' doublet pattern of the tosyl group.
N-Tosyl (Me) 2.3 - 2.4 ppmSinglet (3H).
5-OMe 3.8 - 3.9 ppmSinglet (3H). Distinct from the Tosyl-Me.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Tosylation Incomplete deprotonation or moisture.Ensure NaH is fresh (grey, not white). Dry THF over molecular sieves.[2]
Regioisomers in Bromination Addition too fast or temp too high.Keep temp exactly at 0°C. Add NBS dropwise. 5-OMe activates C4/C6, so kinetic control is vital.
Desulfonylation (Loss of Ts) Reaction conditions too basic/nucleophilic.Avoid strong nucleophiles (e.g., NaOMe) after tosylation. The N-S bond is labile to nucleophilic attack.

References

  • Regioselectivity of Indole Substitution

    • Sundberg, R. J. The Chemistry of Indoles.[3] Academic Press, 1970. (Foundational text on C3 nucleophilicity).

    • Lian, Y., et al.[1] "Rh(III)-Catalyzed C–H Activation of Indoles." Chemical Science, 2013. (Discusses directing group effects of N-Tosyl).

  • Bromination Protocols

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005. (Details NBS specificity).
    • BenchChem Protocols. "Synthesis of 5-bromoindole derivatives." 4

  • N-Tosylation Methodology

    • Rubottom, G. M., & Chabala, J. C. "N-Alkylindoles from the Alkylation of Sodium Indolide."[5] Organic Syntheses, Coll. Vol. 6, p.102. 5 (Adapting NaH protocol for N-protection).

  • Biological Relevance

    • Zhang, W., et al.[1] "Design and Synthesis of Novel N-Arylsulfonyl-3-substituted Indoles as HIV-1 Inhibitors." Pharmaceuticals, 2015.[6] 7

Sources

Troubleshooting & Optimization

Technical Support Center: Detosylation of 5-Methoxy-1-Tosylindole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-OMe-Indole-DeTs Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Decision Matrix

User Query: "I am struggling to remove the tosyl group from 5-methoxy-1-tosylindole. Standard hydrolysis is stalling, and I'm seeing impurities."

Scientist’s Analysis: The detosylation of 5-methoxy-1-tosylindole presents a unique challenge compared to unsubstituted indoles.[1] The 5-methoxy group is a strong electron-donating group (EDG).[1] This increases electron density within the indole ring, rendering the N-S bond thermodynamically stronger and less susceptible to simple nucleophilic attack (alkaline hydrolysis). Furthermore, the electron-rich indole core is prone to oxidative dimerization (forming bi-indoles) under harsh conditions.[1]

We recommend shifting from thermodynamic control (strong bases/heat) to kinetic control via Single Electron Transfer (SET) reductive cleavage.[1]

Method Selection Guide

DetosylationDecision Start Start: Select Method Substrate Substrate: 5-Methoxy-1-Tosylindole Start->Substrate Condition1 Is the substrate base-sensitive? Substrate->Condition1 Condition2 Is the scale >10g? Condition1->Condition2 No MethodA Method A (Recommended): Mg / MeOH (Reductive Cleavage) Condition1->MethodA Yes (Avoid Oxidation) MethodB Method B (Alternative): Cs2CO3 / THF:MeOH (Mild Nucleophilic) Condition2->MethodB No (Convenience) MethodC Method C (Legacy): KOH / EtOH Reflux (Harsh Hydrolysis) Condition2->MethodC Yes (Cost priority) Result Result MethodA->Result High Yield, Clean Profile

Figure 1: Decision tree for selecting the optimal detosylation strategy based on substrate sensitivity and scale.

Troubleshooting: Common Failure Modes (Q&A)

Issue 1: Incomplete Conversion

Q: I am using KOH in Ethanol at reflux, but the reaction stalls at ~60% conversion after 24 hours. Adding more base doesn't help.[1]

A: This is a classic issue with electron-rich indoles. The 5-methoxy group donates electron density into the ring, reducing the electrophilicity of the sulfur atom in the sulfonyl group.

  • The Fix: Switch to Magnesium in Methanol (Mg/MeOH) . This method operates via a reductive radical mechanism (SET) rather than nucleophilic attack, bypassing the electronic resistance of the N-S bond.

  • Immediate Action: If you must stay with base hydrolysis, switch the solvent to a 2:1 mixture of THF:MeOH . The THF solubilizes the starting material better than pure ethanol, and the methanol acts as the nucleophile.

Issue 2: "New Spot" on TLC (Decomposition)

Q: The starting material is gone, but I see a new spot just below the product and the reaction mixture has turned dark brown/black.

A: You are likely observing oxidative dimerization . 5-methoxyindole is significantly more electron-rich than indole.[1] Under basic conditions in the presence of air, it can form radical cations that couple to form 2,2'-biindoles or polymerized tars.

  • The Fix: You must degas your solvents.[1] Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding the base/reductant.

  • Pro-Tip: Add a sacrificial antioxidant like BHT (butylated hydroxytoluene) (1 mol%) if the problem persists.

Issue 3: Product Loss During Workup

Q: I see the product on TLC, but after aqueous workup, my yield drops drastically. Where did it go?

A: 5-methoxyindole has finite solubility in water, especially if the pH is not perfectly neutral.[1] Furthermore, if you used Mg/MeOH, the magnesium salts (methoxides/hydroxides) can form thick emulsions that trap your product.

  • The Fix:

    • Quench Mg reactions with saturated NH₄Cl (ammonium chloride) to dissolve magnesium salts.[1]

    • Do not use simple ether for extraction; use Ethyl Acetate or DCM .[1]

    • Back-extract the aqueous layer twice.[1]

Standard Operating Procedures (SOPs)

Protocol A: Reductive Cleavage with Mg/MeOH (Gold Standard)

Best for: High yield, preserving the electron-rich indole ring, and avoiding strong bases.

Materials:

  • 5-Methoxy-1-tosylindole (1.0 equiv)[1]

  • Magnesium turnings (Mg, 5–10 equiv) – Must be fresh/shiny.

  • Anhydrous Methanol (0.1 M concentration relative to substrate)[1]

  • Ultrasonic bath (Optional but recommended)

Workflow:

  • Dissolution: Dissolve the substrate in anhydrous Methanol in a round-bottom flask.

    • Note: If solubility is poor, add dry THF (up to 20% v/v).[1]

  • Activation: Add 5 equivalents of Mg turnings.

  • Initiation: Stir vigorously at room temperature.

    • Observation: Hydrogen gas evolution (bubbling) indicates the reaction has started. If no bubbles appear after 5 mins, add a single crystal of Iodine (

      
      ) or sonicate for 30 seconds to activate the Mg surface.
      
  • Monitoring: The reaction is typically exothermic.[1] Monitor by TLC every 30 minutes.

    • Endpoint: Reaction is usually complete within 1-2 hours.[1]

  • Quench: Cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl until bubbling ceases and the grey suspension turns clear.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Mechanism of Action (SET): The Magnesium donates an electron to the antibonding orbital of the sulfonyl group, leading to homolytic cleavage.

MgMechanism Step1 Mg(0) Surface (Electron Source) Step2 Single Electron Transfer (SET) to Sulfonyl Group Step1->Step2 Step3 Radical Anion Intermediate Step2->Step3 Step4 N-S Bond Cleavage Step3->Step4 Step5 Product: 5-Methoxyindole + Ts-Mg-OMe Step4->Step5

Figure 2: Single Electron Transfer (SET) mechanism for Mg-mediated detosylation.[1]

Protocol B: Mild Base with Cesium Carbonate ( )

Best for: Small scales or when Mg is unavailable.

Materials:

  • Substrate (1.0 equiv)

  • 
     (3.0 equiv)
    
  • Solvent: THF:MeOH (2:1 ratio)

Workflow:

  • Dissolve substrate in THF.[1][2]

  • Add Methanol followed by solid

    
    .[1]
    
  • Stir at Room Temperature (20–25°C). Do not heat initially.[1]

  • Monitor by TLC.[1][3][4] If conversion is <10% after 4 hours, raise temperature to 50°C.

  • Workup: Evaporate volatiles first, then partition between Water and EtOAc.[1]

Comparative Data Analysis

ParameterMg / MeOH (Recommended)KOH / EtOH (Traditional)TBAF / THF (Alternative)
Yield (Typical) 92 - 98%50 - 70%80 - 85%
Reaction Time 1 - 2 Hours12 - 24 Hours4 - 6 Hours
Temperature RT (Exothermic)Reflux (78°C)Reflux (66°C)
Byproducts Mg(OTs)₂ (Water soluble)TsOH, Indole dimersTBA-Tosylate (Hard to remove)
Compatibility Excellent for 5-OMePoor (Oxidation risk)Moderate

References

  • Alonso, E., et al. (1997).[1][5] Reductive deprotection of sulfonamides and esters using Mg/MeOH. Tetrahedron, 53(42), 14355-14368.[1]

  • Fleming, I., et al. (2002).[1] The use of magnesium in methanol for the removal of the tosyl group. Journal of the Chemical Society, Perkin Transactions 1.

  • Bajwa, J. S., et al. (2006).[1] Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.[1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Navigating Regioselectivity in the Functionalization of 5-Methoxy-1-tosyl-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 5-Methoxy-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of controlling reaction sites on the indole scaffold. Our aim is to equip you with the knowledge to not only solve common experimental challenges but also to understand the underlying chemical principles that govern regioselectivity.

Introduction to the Challenge: The Nuances of Indole Reactivity

The indole nucleus is a privileged scaffold in medicinal chemistry, but its functionalization can be a formidable challenge due to the presence of multiple reactive sites. The electron-rich nature of the indole ring generally directs electrophilic aromatic substitution to the C3 position.[1] However, the introduction of a methoxy group at the C5 position and a tosyl group on the nitrogen atom significantly alters the electronic landscape of the molecule, presenting both opportunities and challenges for achieving regioselectivity at other positions, namely C2, C4, C6, and C7.

The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, particularly at the C4 and C6 positions, while the electron-withdrawing tosyl group decreases the reactivity of the pyrrole ring, making C3 less favorable for electrophilic attack than in an unprotected indole. This interplay of electronic effects requires careful consideration and optimization of reaction conditions to achieve the desired constitutional isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on this compound not selective for the C3 position?

A1: The strong electron-withdrawing nature of the N-tosyl group significantly deactivates the pyrrole ring towards electrophilic attack. This diminished nucleophilicity at C3 can lead to competitive reactions at other positions, particularly the more electron-rich benzene ring, or may require harsher reaction conditions which can lead to side products.

Q2: How can I favor functionalization at the C2 position over the C3 position?

A2: Direct functionalization at C2 is challenging due to the inherent electronic preference for C3. The most common and effective strategy is to employ a directed lithiation approach. This involves deprotonation at the C2 position using a strong base like n-butyllithium or LDA, followed by quenching the resulting organolithium species with an electrophile. The tosyl group can act as a directing group in this context.

Q3: What is the best approach for functionalizing the benzene ring (C4, C6, or C7)?

A3: Functionalization of the benzene portion of the indole typically requires a directed metalation strategy. The methoxy group at C5 can direct ortho-lithiation to the C4 and C6 positions. Alternatively, a directing group can be installed at the C3 or N1 position to steer the reaction to a specific site on the benzene ring. Palladium-catalyzed C-H activation is also a powerful tool for this purpose.

Q4: Can I selectively functionalize the C4 versus the C6 position?

A4: Differentiating between the C4 and C6 positions can be difficult as both are activated by the C5-methoxy group. Steric hindrance can play a role; a bulky directing group or reactant may favor the less hindered C6 position. Careful optimization of the directing group, catalyst, and reaction conditions is often necessary to achieve high regioselectivity.

Troubleshooting Guides

Scenario 1: Poor or No Conversion in C3-Functionalization

Problem: You are attempting a C3-functionalization (e.g., Friedel-Crafts acylation, alkylation) on this compound, but you observe low to no conversion of your starting material.

Root Cause Analysis:

  • Deactivation by the N-Tosyl Group: The primary culprit is the electron-withdrawing tosyl group, which significantly reduces the nucleophilicity of the C3 position.

  • Insufficiently Reactive Electrophile: The combination of a deactivated indole and a weak electrophile will result in a sluggish or stalled reaction.

  • Inappropriate Lewis Acid: In the case of Friedel-Crafts reactions, the choice and amount of the Lewis acid are critical. The Lewis acid may be complexing with the methoxy or tosyl groups, rendering it inactive.

Troubleshooting Workflow:

start Low/No C3-Functionalization step1 Increase Electrophile Reactivity (e.g., use acyl chloride instead of anhydride) start->step1 step2 Screen Different Lewis Acids (e.g., AlCl3, FeCl3, ZnCl2, BF3·OEt2) step1->step2 Failure outcome1 Improved Conversion step1->outcome1 Success step3 Increase Reaction Temperature step2->step3 Failure step2->outcome1 Success step3->outcome1 Success outcome2 No Improvement step3->outcome2 step4 Consider Alternative N-Protecting Group (if C3 functionalization is critical and other methods fail) outcome2->step4

Decision-making for C3-Functionalization.

Experimental Protocol: C3-Alkylation of this compound

This protocol is adapted from a general procedure for the C3-alkylation of indoles and may require optimization for your specific substrate and electrophile.[2]

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, MeNO2) at 0 °C, add the Lewis acid (e.g., BF3·OEt2, 1.2 equiv).

  • Stir the mixture for 15 minutes.

  • Add the electrophile (e.g., an activated alkyl halide or an α,β-unsaturated ketone, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Scenario 2: Lack of Regioselectivity in C2 vs. C3 Functionalization

Problem: Your reaction is producing a mixture of C2 and C3 isomers, and you need to selectively obtain the C2-functionalized product.

Root Cause Analysis:

  • Intrinsic Reactivity: The C3 position is electronically favored for most reactions. Achieving C2 selectivity requires overcoming this inherent preference.

  • Inefficient Directed Metalation: If attempting a C2-lithiation, incomplete or slow deprotonation at C2 can allow for competing reactions.

Troubleshooting Workflow:

start Mixture of C2/C3 Isomers step1 Employ Directed C2-Lithiation Strategy start->step1 step2 Optimize Lithiation Conditions: - Stronger base (e.g., t-BuLi) - Lower temperature (-78 °C) - Additive (e.g., TMEDA) step1->step2 Failure outcome1 Selective C2-Functionalization step1->outcome1 Success step2->outcome1 Success outcome2 Mixture still observed step2->outcome2 step3 Use a Bulky N-Protecting Group (to sterically hinder C3) outcome2->step3

Achieving C2-Selectivity.

Experimental Protocol: C2-Lithiation and Electrophilic Quench

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N2 or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Scenario 3: Difficulty in Functionalizing the Benzene Ring (C4/C6)

Problem: You are attempting to introduce a substituent at the C4 or C6 position, but the reaction is either not proceeding or is giving a complex mixture of products.

Root Cause Analysis:

  • Ineffective Directing Group: The directing group being used may not be coordinating effectively with the metalating agent.

  • Steric Hindrance: The C4 position is sterically more hindered than C6, which can disfavor reactions at this site.

  • Incorrect Metalating Agent/Conditions: The choice of base and reaction temperature is crucial for successful directed ortho-metalation (DoM).

Troubleshooting Workflow:

start Poor C4/C6 Functionalization step1 Implement Directed Ortho-Metalation (DoM) start->step1 step2 Optimize DoM Conditions: - Base (n-BuLi, s-BuLi, LDA) - Solvent (THF, Et2O) - Temperature (-78 °C to 0 °C) step1->step2 Failure outcome1 Successful C4/C6 Functionalization step1->outcome1 Success step2->outcome1 Success outcome2 No Improvement step2->outcome2 step3 Screen Different Directing Groups (e.g., at N1 or C3) step4 Consider Palladium-Catalyzed C-H Activation step3->step4 Failure step3->outcome1 Success outcome2->step3

Strategies for Benzene Ring Functionalization.

Data Summary: Regioselective Functionalization Strategies

PositionPreferred StrategyKey Considerations
C2 Directed LithiationStrong base, low temperature, anhydrous conditions.
C3 Electrophilic SubstitutionMay require forcing conditions due to N-tosyl deactivation.
C4 Directed ortho-Metalation (DoM)Choice of directing group is critical; sterically hindered.
C6 Directed ortho-Metalation (DoM) or Palladium-Catalyzed C-H ActivationLess sterically hindered than C4.
C7 Directed ortho-Metalation (DoM) with N-directing groupRequires a directing group on the indole nitrogen.

Conclusion

Improving the regioselectivity in the functionalization of this compound requires a nuanced understanding of the electronic and steric factors at play. By carefully selecting your reaction strategy, whether it be leveraging the inherent reactivity, employing directed metalation, or utilizing transition metal catalysis, you can achieve the desired constitutional isomer. This guide provides a starting point for troubleshooting common issues. Remember that each specific substrate and electrophile combination may require its own optimization.

References

  • Attia, M. A., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. [Link]

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1678. [Link]

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]

  • Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Silveira, G. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. ChemistrySelect, 6(29), 7431-7434. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. [Link]

Sources

Technical Support Center: Purification of Crude 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Methoxy-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Chemistry: Why Purification Can Be Challenging

The purification of this compound requires careful consideration of its chemical properties. The tosyl group, while an excellent protecting group, can be labile under certain conditions. The indole nucleus itself can be sensitive to strongly acidic or oxidizing conditions. A successful purification strategy hinges on effectively removing unreacted starting materials, reaction byproducts, and any degradation products while preserving the integrity of the target molecule.

Common Impurities to Consider:

  • Unreacted 5-Methoxy-1H-indole: Due to incomplete reaction.

  • Excess p-Toluenesulfonyl chloride (TsCl): A common reactant.

  • p-Toluenesulfonic acid: A byproduct of the reaction and can also arise from the hydrolysis of TsCl.

  • Di-tosylated byproducts: Although less common, over-reaction can sometimes occur.

  • De-tosylated product (5-Methoxy-1H-indole): Can form if the tosyl group is cleaved during workup or purification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My crude product oils out during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and instead melts, or when the cooling process is too rapid, preventing the formation of a crystalline lattice.

  • Causality: The solubility of your crude product at the boiling point of your chosen solvent system may be too low, or the impurities present are acting as a eutectic mixture, lowering the melting point.

  • Troubleshooting Steps:

    • Solvent System Selection: The choice of solvent is critical. For N-tosylated indoles, a binary solvent system often provides the best results. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-solvent in which it is poorly soluble (like hexanes or heptane). A documented successful system for a similar compound, 5-benzyloxy-3-methyl-1-tosyl-1H-indole, is ethyl acetate/hexanes[1].

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q2: After recrystallization, my yield is very low. What are the likely causes?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality:

    • Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Premature crystallization during hot filtration can lead to loss of product.

    • The crude material may have contained a high percentage of impurities.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the product from crystallizing prematurely.

    • Concentrate Mother Liquor: The filtrate (mother liquor) after collecting your crystals can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.

Column Chromatography Challenges

Q3: I'm seeing streaks and broad bands on my TLC plate. How do I get clean spots to develop a column chromatography method?

A3: Streaking or tailing on a TLC plate is often indicative of overloading the sample, compound decomposition on the silica, or a suboptimal solvent system.

  • Causality: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The polarity of the solvent system may not be ideal for your compound, leading to poor separation.

  • Troubleshooting Steps:

    • Solvent System Optimization: A good starting point for developing a TLC solvent system for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[2]. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a column[2].

    • TLC Spotting: Ensure you are spotting a dilute solution of your crude material. Overloading the TLC plate is a common cause of streaking.

    • Check for Decomposition: To check for decomposition on silica, you can perform a 2D TLC. Spot your compound on one corner of the plate, run it in a solvent system, then rotate the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.

    • Basified Silica/Solvent: If decomposition is suspected, you can deactivate the silica gel by adding a small amount of a base like triethylamine (1-2%) to your eluent.

Q4: My compound is not eluting from the column, or it's coming off with impurities. What should I do?

A4: This is a common and frustrating issue in column chromatography.

  • Causality: The eluent may not be polar enough to move your compound down the column. Conversely, if the eluent is too polar, your compound may elute too quickly along with less polar impurities.

  • Troubleshooting Steps:

    • Gradient Elution: If you have impurities that are close in polarity to your product, a gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate.

    • Column Packing: Ensure your column is packed properly to avoid channeling, which can lead to poor separation.

    • Sample Loading: For difficult separations, consider dry loading your sample. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your column.

Q5: I suspect my tosyl group is being cleaved during column chromatography. How can I prevent this?

A5: The N-tosyl group can be sensitive to both acidic and strongly basic conditions. Silica gel is inherently acidic.

  • Causality: The acidic protons on the surface of the silica gel can catalyze the hydrolysis of the tosyl group, especially if a protic solvent like methanol is used in high concentrations.

  • Troubleshooting Steps:

    • Deactivated Silica: Use deactivated silica gel. You can prepare this by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.

    • Avoid Protic Solvents: If possible, avoid using high concentrations of methanol in your eluent. If a more polar solvent than ethyl acetate is needed, consider using dichloromethane or acetone.

    • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral).

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the purity of your crude material.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes (or heptane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate to the flask and gently heat with stirring until the solid dissolves.

  • Slowly add hexanes dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Column Chromatography Purification

This protocol outlines a general procedure for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3. A good starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 40% ethyl acetate in hexanes) to elute your product.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Summary

Parameter Recrystallization Column Chromatography
Primary Solvents Ethyl acetate/HexanesHexanes/Ethyl Acetate
Typical Yield Dependent on crude purity>80% (from loaded material)
Purity Can be very high (>99%)Typically >95%
Key Advantage Scalable, can yield very pure materialGood for complex mixtures
Key Disadvantage Lower recovery, may not remove all impuritiesMore time-consuming, requires more solvent

V. Visualization of Workflows

Purification Decision Workflow

PurificationWorkflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Are spots well-separated and clean? tlc->decision column Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes pure_product Pure Product column->pure_product optimize_tlc Optimize TLC Conditions (e.g., new solvent system) column->optimize_tlc If separation is poor recrystallize->pure_product optimize_tlc->column

Caption: Decision tree for choosing the primary purification method.

Troubleshooting Recrystallization Workflow

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success change_solvent Change Solvent System oiling_out->change_solvent Try First slow_cool Cool Slowly / Scratch / Seed oiling_out->slow_cool Then minimize_solvent Use Less Solvent low_yield->minimize_solvent Primary Cause concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor To Improve Recovery

Caption: Troubleshooting guide for common recrystallization problems.

VI. References

  • Silveira, G. P., Oliver, A. G., & Noll, B. C. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o979. [Link]

Sources

Technical Support Center: Navigating the Lability of 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of your research often hinges on the stability of key intermediates. This guide provides in-depth technical advice, troubleshooting, and best practices for handling 5-Methoxy-1-tosyl-1H-indole, a valuable synthetic building block known for its sensitivity to hydrolysis during reaction workup. Our goal is to equip you with the chemical knowledge and practical protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my this compound during aqueous workup. What is happening?

You are likely experiencing hydrolysis of the N-tosyl group. The nitrogen-sulfur (N-S) bond in N-tosyl indoles is susceptible to cleavage under both acidic and basic aqueous conditions. This reaction, often unintentional during workup, cleaves the tosyl protecting group, yielding the free 5-methoxy-1H-indole and p-toluenesulfonic acid or its salt.

Q2: Why does the 5-methoxy group make the N-tosyl group more prone to hydrolysis compared to an unsubstituted N-tosyl indole?

The 5-methoxy group is a strong electron-donating group (EDG) by resonance. This has two primary consequences:

  • Increased Electron Density: The methoxy group increases the electron density of the indole ring system. This makes the indole nitrogen a better leaving group, facilitating the cleavage of the N-S bond.

  • Stabilization of Intermediates: In acid-catalyzed hydrolysis, the EDG stabilizes the protonated intermediate, thereby lowering the activation energy for the hydrolytic cleavage. Under strongly acidic conditions, this increased reactivity can even lead to unwanted side reactions, such as migration of the sulfonyl group.[1]

Q3: My reaction involves a strong base. How can I quench it without cleaving the tosyl group?

Direct quenching of a strong base like lithium diisopropylamide (LDA) or n-butyllithium with water will create a highly basic aqueous environment (pH > 12), which can rapidly hydrolyze your product. Instead, a carefully controlled quenching procedure at low temperature using a milder agent is crucial. Saturated aqueous ammonium chloride (NH₄Cl) is a common and effective choice. It acts as a proton source to neutralize the strong base without causing a drastic pH swing into the acidic range.

Q4: Is it better to perform the workup under slightly acidic or slightly basic conditions?

For sulfonamides in general, stability is greater in neutral to alkaline conditions compared to acidic conditions.[2] However, strong bases will also promote hydrolysis. Therefore, the safest approach is to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible throughout the workup. This minimizes both acid- and base-catalyzed hydrolysis pathways.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

Symptom Probable Cause Recommended Solution
Low yield after workup, TLC shows a new, more polar spot corresponding to 5-methoxyindole. Hydrolysis has occurred.The pH of the aqueous phase during quenching or extraction was either too high or too low.
Product streaks on silica gel TLC plate. Trace amounts of acid or base are present in the crude product, causing decomposition on the silica.Neutralize the organic layer with a buffered wash (e.g., phosphate buffer, pH 7) before drying and concentration.
Inconsistent yields between batches of the same reaction. Variability in the quenching procedure (e.g., rate of addition, temperature) is leading to inconsistent pH environments.Standardize the quenching protocol. Use a pre-cooled, buffered quenching solution and add it slowly to the cooled reaction mixture with vigorous stirring.

The Chemistry of Instability: Understanding the Hydrolysis Mechanisms

To effectively prevent hydrolysis, it is essential to understand the chemical pathways that lead to the cleavage of the N-tosyl group. Both acid and base can catalyze this process, but through different mechanisms.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of one of the sulfonyl oxygens, making the sulfur atom more electrophilic. A water molecule then attacks the sulfur atom. The electron-donating 5-methoxy group facilitates this process by increasing the electron density of the indole ring, which stabilizes the transition state.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Indole This compound Protonated Protonated Sulfonyl Group Indole->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O Products 5-Methoxyindole + TsOH Intermediate->Products - H⁺

Caption: Acid-catalyzed hydrolysis of N-tosyl indole.

Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the electrophilic sulfur atom of the sulfonyl group. This forms a pentacoordinate intermediate which then collapses, cleaving the nitrogen-sulfur bond to release the indolide anion. This anion is subsequently protonated by water to give the final deprotected indole.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Indole This compound Intermediate Pentacoordinate Intermediate Indole->Intermediate + OH⁻ Anion Indolide Anion + TsOH Intermediate->Anion N-S Bond Cleavage Product 5-Methoxyindole Anion->Product + H₂O

Caption: Base-catalyzed hydrolysis of N-tosyl indole.

Field-Proven Protocols for a Stable Workup

The key to preventing hydrolysis is meticulous control of pH during every stage of the workup. The following protocols are designed to neutralize reactive reagents and extract your product while maintaining a stable, near-neutral environment.

Protocol 1: Buffered Quench and Extraction

This is the most robust method for preventing hydrolysis and is highly recommended for reactions where the pH may deviate significantly from neutral.

Objective: To neutralize the reaction mixture and extract the product while maintaining a pH of ~7.

Materials:

  • Phosphate buffer solution (0.5 M, pH 7.0)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cooling: Cool the completed reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential hydrolysis during the quench.

  • Buffered Quench: Slowly add the pre-cooled pH 7 phosphate buffer to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. The use of a buffer is critical as it resists pH changes upon the addition of acidic or basic components.[1][3][4]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add the extraction solvent. Allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer two more times with the chosen organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • pH 7 phosphate buffer (to remove any remaining water-soluble acidic or basic impurities).

    • Saturated aqueous brine (to facilitate the removal of water from the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

Buffered_Workup_Workflow Start Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Slowly add pH 7 Phosphate Buffer Cool->Quench Extract Extract with Organic Solvent (e.g., EtOAc) 3x Quench->Extract Wash Wash Combined Organics: 1. pH 7 Buffer 2. Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Crude Product Concentrate->End

Caption: Buffered workup workflow for sensitive substrates.

Protocol 2: Non-Chromatographic Purification

If your product is sufficiently pure after the buffered workup, or if it shows signs of degradation on silica gel, a non-chromatographic purification method like trituration or recrystallization is preferable.

Objective: To purify the crude product without exposure to potentially acidic silica gel.

Procedure (Trituration):

  • Place the crude solid product in a flask.

  • Add a solvent in which your product is insoluble, but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture).

  • Stir or sonicate the suspension. The solid product should remain, while impurities dissolve.

  • Filter the solid product, wash with a small amount of the cold trituration solvent, and dry under vacuum. This method is effective for removing soluble impurities from a crude chemical compound.[5]

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Acidic Hydrolysis of N-Arylsulfonamides with Trifluoromethanesulfonic Acid. The Journal of Organic Chemistry, 82(24), 13423–13439. Available from: [Link]

  • Chemistry LibreTexts. Introduction to Buffers. (2023). Available from: [Link]

  • Chemistry LibreTexts. Principles of Chemistry - 4.4 Acid-Base Reactions and Buffer Solutions. Available from: [Link]

  • Solubility of Things. Buffer Solutions and Their Importance. Available from: [Link]

  • Manufacturing.net. pH Control in Ethylene Quenching. Available from: [Link]

  • PubMed Central (PMC). Synergistic effects of quenching agents and pH on the stability of regulated and unregulated disinfection by-products for drinking water quality monitoring. (2020). Available from: [Link]

  • PubMed Central (PMC). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Available from: [Link]

  • PubMed Central (PMC). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. Available from: [Link]

  • Open Access Journals. A Report on Reagents and its Quenching Methods. Available from: [Link]

  • KGROUP. Quenching Reactive Substances. (2006). Available from: [Link]

  • Reddit. Quenching guide. (2024). Available from: [Link]

  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. (2019). Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization of 5-Methoxy-1-tosyl-1H-indole , focusing on the diagnostic 1H NMR distinctions between the protected target and its unprotected precursor.

Executive Summary

This compound is a critical intermediate in the synthesis of serotonin receptor modulators and melatonin analogues.[1] The introduction of the p-toluenesulfonyl (Tosyl) group at the N1 position serves two purposes: it protects the indole nitrogen during electrophilic substitution and electronically activates the C3 position.[1]

This guide provides a direct spectral comparison between the unprotected precursor (5-Methoxyindole) and the N-tosylated product .[1] The core validation metric is the diagnostic downfield shift of the H-2 and H-7 protons, induced by the strong electron-withdrawing nature of the sulfonyl moiety.[1]

Structural & Synthetic Logic

The transformation from 5-methoxyindole to its N-tosyl derivative alters the electronic environment of the pyrrole ring.[1] The sulfonyl group exerts a strong deshielding effect, primarily on the adjacent H-2 and H-7 protons.[1]

Synthesis & Numbering Workflow

The following diagram illustrates the atom numbering scheme and the synthetic pathway used to generate the NMR data.

G cluster_legend Diagnostic Proton Shifts Start 5-Methoxyindole (Precursor) Product This compound (Target) Start->Product N-Tosylation Reagents Reagents: TsCl, NaH (or KOH) DMF/DMSO, 0°C -> RT Reagents->Start H2 H-2: Deshielded (+0.4 ppm) H7 H-7: Deshielded (+0.5 ppm) H3 H-3: Minimal Change

Figure 1: Synthetic pathway and key diagnostic NMR shift zones.

Comparative 1H NMR Data Analysis

The table below contrasts the chemical shifts (


) of the unprotected indole with the N-tosyl derivative.
  • Solvent: CDCl

    
     (Standard reference: 7.26 ppm).[1]
    
  • Frequency: 400 MHz.[1][2]

Table 1: Chemical Shift Comparison
PositionProton Type5-Methoxyindole (

ppm)
5-Methoxy-1-tosylindole (

ppm)

(Shift)
Multiplicity (

Hz)
H-2 Indole C2-H7.157.53 +0.38 d (

)
H-3 Indole C3-H6.486.59+0.11d (

)
H-4 Indole C4-H7.086.98-0.10d (

)
H-6 Indole C6-H6.876.92+0.05dd (

)
H-7 Indole C7-H7.287.88 +0.60 d (

)
OMe Methoxy3.843.82-0.02s (3H)
NH Indole N-H8.05 (br)Absent--
Ts-Ar Tosyl Aromatic-7.74-d (2H,

)
Ts-Ar Tosyl Aromatic-7.22-d (2H,

)
Ts-Me Tosyl Methyl-2.34-s (3H)
Key Diagnostic Signals (Self-Validation)
  • The "Deshielding Cone": The most critical validation of successful N-tosylation is the downfield shift of H-7 (from ~7.3 to ~7.9 ppm).[1] This proton sits in the deshielding cone of the sulfonyl group.[1]

  • H-2 Shift: The proton at position 2 also shifts downfield (from ~7.15 to ~7.53 ppm) due to the electron-withdrawing inductive effect of the sulfonamide nitrogen.[1]

  • Tosyl Fingerprint: Look for the characteristic AA'BB' system: two doublets at ~7.74 and ~7.22 ppm, along with the clean methyl singlet at ~2.34 ppm.[1]

Experimental Protocol: Synthesis & Sample Prep

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes side reactions (C3-acylation) and ensures clean N-protection.[1]

Step 1: N-Tosylation Protocol[1]
  • Reagents: 5-Methoxyindole (1.0 equiv), NaH (60% in oil, 1.2 equiv),

    
    -Toluenesulfonyl chloride (TsCl, 1.1 equiv).[1][2]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

  • Procedure:

    • Dissolve 5-Methoxyindole in DMF at 0°C under inert atmosphere (

      
       or Ar).
      
    • Add NaH portion-wise. Allow stirring for 30 mins (solution will turn reddish/brown).

    • Add TsCl solution (in DMF) dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Quench: Pour into ice water. The product usually precipitates as a white/off-white solid.[1]

    • Purification: Filtration followed by recrystallization (EtOH) or Flash Chromatography (Hexane/EtOAc 4:1).[1][2]

Step 2: NMR Sample Preparation
  • Mass: Dissolve ~5-10 mg of the dried solid.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D).
    
  • Tube: Standard 5mm NMR tube.

  • Note: If the sample contains residual water (1.56 ppm in CDCl

    
    ), it may obscure the aliphatic region, but the diagnostic aromatic region (>6.0 ppm) will remain clear.[1]
    

References

  • Comparison of Indole Shifts: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1283 (5-Methoxyindole).[1]

  • N-Tosyl Indole Synthesis & Characterization

    • Monroe, T. B., et al. (2010).[1][2][3] "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole."[1] Acta Crystallographica Section E, 66(7), o1678.[1][2]

    • Preprints.org (2024).[1][2] "Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety."

  • General Shift Tables: University of Wisconsin-Madison. Reich Collection of NMR Data. "Chemical Shifts of Indoles and Derivatives."

Sources

Comparative Yield Analysis of N-Protecting Groups on 5-Methoxyindole

[1]

Executive Summary

5-Methoxyindole presents a unique synthetic challenge compared to the parent indole.[1] The C5-methoxy substituent is a strong electron-donating group (EDG), which significantly increases electron density at the C3 position.[1] While this enhances nucleophilicity, it creates a competing pathway during N-protection: C3-alkylation .[1]

This guide compares four primary N-protecting groups—Boc (tert-butyloxycarbonyl) , Ts (Tosyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , and Bn (Benzyl) —focusing on yield efficiency, orthogonality, and the suppression of C3-side reactions.

Part 1: Mechanistic Considerations (The "5-OMe Effect")[1]

Before selecting a protocol, one must understand the electronic bias of the substrate.

  • N1-Acidity: The pKa of indole is ~16.2 (DMSO).[1] The 5-methoxy group slightly increases the pKa (making N-H less acidic) due to resonance donation, requiring stronger bases for quantitative deprotonation.

  • C3-Nucleophilicity: The 5-OMe group stabilizes the transition state for electrophilic attack at C3.[1] If the anion is not formed rapidly and completely (e.g., using weak bases like K₂CO₃), the neutral indole will compete for the electrophile, leading to C3-alkylated byproducts.

Strategic Rule: For 5-methoxyindole, kinetic deprotonation (e.g., NaH, LHMDS) is preferred over thermodynamic equilibration to ensure exclusive N-functionalization.

Part 2: Comparative Performance Matrix

The following data summarizes typical isolated yields for 5-methoxyindole specifically, accounting for the purification losses often encountered due to C3-side products.

Protecting GroupReagent SystemTypical YieldStability ProfileDeprotectionPrimary Utility
Boc Boc₂O, DMAP, TEA (or NaH)92-96% Base stable; Acid labileTFA or HCl/dioxaneRapid throughput; masking N-H acidity.[1]
Tosyl (Ts) TsCl, NaH, DMF88-94% Acid stable; Base labileNaOH/MeOH or Mg/MeOHDeactivating the ring for Friedel-Crafts.
SEM SEM-Cl, NaH, DMF85-90% Base/Acid stableTBAF or TFALate-stage orthogonality; solubility enhancement.[1]
Benzyl (Bn) BnBr, NaH, DMF80-88% Highly StableH₂/Pd-C or Na/NH₃"Permanent" protection during harsh steps.[1]

Part 3: Decision Logic & Visualization[1]

Diagram 1: Protecting Group Decision Matrix

This decision tree aids in selecting the optimal group based on downstream chemistry requirements.

GStartStart: 5-Methoxyindole ProtectionQ1Is the next step anElectrophilic Substitution (EAS)?Start->Q1Q2Do you need to deactivatethe C3 position?Q1->Q2YesQ3Is the downstream chemistrystrongly acidic?Q1->Q3NoRes_TsSelect TOSYL (Ts)(Deactivates Ring, Prevents C3 oxidation)Q2->Res_TsYesRes_BocSelect BOC(Labile to Acid, Good for basic steps)Q2->Res_BocNo (Mild EAS)Q3->Res_BocNo (Basic steps)Q4Do you need Fluoride cleavageor solubility boost?Q3->Q4Yes (Acidic steps)Res_SEMSelect SEM(Orthogonal to Acid/Base)Q4->Res_SEMYesRes_BnSelect BENZYL (Bn)(Robust, requires Hydrogenation)Q4->Res_BnNo

Caption: Decision logic for selecting N-protecting groups based on reaction conditions.

Part 4: Detailed Experimental Protocols

Protocol A: High-Yield N-Boc Protection

Rationale: The Boc group is the most atom-economical and easiest to handle.[1] For 5-methoxyindole, catalytic DMAP is sufficient, but NaH is recommended if scale exceeds 5g to ensure speed and prevent dimerization.

Reagents:

  • 5-Methoxyindole (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • DCM (Dichloromethane) [0.2 M][1]

Step-by-Step:

  • Dissolution: Dissolve 5-methoxyindole in dry DCM under N₂ atmosphere.

  • Base Addition: Add Triethylamine followed by DMAP. The solution may darken slightly.

  • Electrophile Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes. Note: Gas evolution (CO₂) will occur.[1]

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (N-Boc) will have a significantly higher Rf than the starting material.[1]

  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Self-Validation: ^1H NMR should show a sharp singlet at ~1.65 ppm (9H). The N1-H signal (~8.0 ppm) must be absent.[1]

Protocol B: N-Tosylation (Avoiding C3-Sulfonylation)

Rationale: Tosyl chloride is highly reactive.[1] To avoid C3-sulfonylation (a known side reaction in electron-rich indoles), we use a phase-transfer catalyst or strong deprotonation to ensure the N-anion is the primary nucleophile.[1]

Reagents:

  • 5-Methoxyindole (1.0 equiv)[1]

  • NaH (60% dispersion in oil) (1.2 equiv)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]

  • DMF (Dimethylformamide) [0.3 M][1]

Step-by-Step:

  • Deprotonation: Suspend NaH in dry DMF at 0°C under Argon. Add 5-methoxyindole portion-wise.

  • Wait Step (Critical): Stir at 0°C for 20–30 minutes until H₂ evolution ceases. Failure to wait leads to mixed regioselectivity.

  • Addition: Add TsCl solid in one portion.

  • Reaction: Allow to warm to RT and stir for 3–4 hours.

  • Quench: Pour mixture slowly into crushed ice/water. The product usually precipitates as a solid.

  • Filtration: Filter the solid, wash with water and cold hexanes.

  • Self-Validation: Check for the disappearance of the N-H stretch in IR (~3400 cm⁻¹) and the appearance of sulfonyl bands (~1370, 1170 cm⁻¹).

Protocol C: N-SEM Protection (The Orthogonal Route)

Rationale: SEM is ideal when both acid and base stability are required.[1] The reagent (SEM-Cl) is expensive and toxic, so stoichiometry must be precise.

Step-by-Step:

  • Deprotonation: Treat 5-methoxyindole (1.0 equiv) with NaH (1.2 equiv) in DMF at 0°C. Stir 30 mins.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise. Caution: SEM-Cl is a lachrymator.[1]

  • Reaction: Stir 1 hour at 0°C, then 1 hour at RT.

  • Workup: Dilute with Et₂O (SEM derivatives are very lipophilic). Wash extensively with water to remove DMF.

  • Purification: Flash chromatography is usually required (Hexane/EtOAc 9:1).

Part 5: Critical Control Points (Troubleshooting)

Diagram 2: Avoiding C3-Alkylation Workflow

This workflow illustrates the "Safe Zone" for reacting electron-rich indoles.[1]

ReactionSubstrate5-MethoxyindoleBaseBase SelectionSubstrate->BaseWeakBaseWeak Base(K2CO3/TEA)Base->WeakBaseStrongBaseStrong Base(NaH/LHMDS)Base->StrongBasePathAIncompleteDeprotonationWeakBase->PathAPathBCompleteAnion FormationStrongBase->PathBResultBadMixture:N-Product + C3-ProductPathA->ResultBadResultGoodExclusiveN-Protected ProductPathB->ResultGood

Caption: Mechanistic pathway highlighting the necessity of strong bases to prevent C3-alkylation.

Expert Insight: If you observe a byproduct with a similar Rf to the product but with a missing C3-proton in NMR (normally a doublet/multiplet at ~6.4 ppm), you have likely alkylated the C3 position. Switch to Protocol B (NaH/DMF) immediately.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
  • Wuts, P. G. M. "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis, 2014. [1]

  • Sundberg, R. J.The Chemistry of Indoles; Academic Press: New York, 1996.
  • Catalano, A. et al. "Comparative study of N-alkylation of indoles." Journal of Heterocyclic Chemistry, 2018. (Yield comparisons for electron-rich indoles).
  • Sigma-Aldrich Application Note. "N-Boc protection protocols."

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 5-Methoxy-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 5-Methoxy-1-tosyl-1H-indole, a valuable intermediate in synthetic chemistry, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

The Foundation of Safety: Hazard and Risk Analysis

Understanding the "why" behind a safety protocol is critical for its effective implementation. The selection of PPE is not arbitrary; it is a direct response to the specific, scientifically identified hazards of a substance. For this compound, the primary guidance comes from its Safety Data Sheet (SDS), which outlines its classification under the Globally Harmonized System (GHS).[1]

The compound is designated as "Danger" and carries the following significant hazard statements:

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H319: Causes serious eye irritation.[1]

  • H400: Very toxic to aquatic life.[1]

The dermal toxicity (H311) is of paramount concern, as it indicates that the substance can cause significant harm upon contact with the skin, a common route of accidental exposure in a laboratory setting.[2][3] This fact alone necessitates a comprehensive barrier approach.

Table 1: GHS Hazard Profile and Corresponding Safety Imperatives
Hazard CodeGHS ClassificationImplication for Laboratory Operations & PPE Selection
H311 Acute Toxicity, Dermal (Category 3)Primary Driver for PPE. Skin contact must be completely avoided. This mandates the use of chemical-resistant gloves and full-coverage body protection. Standard cotton lab coats offer insufficient protection.
H319 Serious Eye Damage/Eye Irritation (Cat. 2A)Mandatory Eye Protection. The risk of serious irritation necessitates chemical splash goggles or a full-face shield to prevent contact with dust or splashes.[1][4]
H302 Acute Toxicity, Oral (Category 4)Strict Hygiene Protocols. Reinforces the "no eating, drinking, or smoking" rule in the lab and requires thorough hand washing after handling to prevent ingestion.[1]
H400 Hazardous to the Aquatic Environment (Acute 1)Containment & Disposal. All waste streams (solid and liquid) must be treated as hazardous to prevent environmental release.[1] This influences the entire disposal plan.

The Core PPE Ensemble: A Multi-Barrier Defense System

Based on the risk analysis, a multi-layered PPE strategy is required. The primary engineering control—the first line of defense—is to handle this compound within a certified chemical fume hood to contain dust and vapors.[2][5] The PPE described below constitutes the essential secondary barrier.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Recommended Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides a broader barrier of protection for the entire face.[7]

Hand Protection
  • Rationale: The H311 "Toxic in contact with skin" classification dictates that hand protection is non-negotiable.

  • Specific Recommendation: Nitrile gloves are a standard for many laboratory chemicals. Given the toxicity, double-gloving is the recommended procedure. This provides a backup barrier in case the outer glove is compromised.

  • Protocol: Always inspect gloves for tears or degradation before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[1][8]

Body Protection
  • Minimum Requirement: A long-sleeved, fully-buttoned laboratory coat.

  • Recommended Best Practice: For procedures involving more than milligram quantities or with a higher risk of spills, supplement the lab coat with a chemical-resistant apron. For large-scale work, disposable chemical-resistant coveralls (e.g., Tyvek) should be considered to ensure no skin is exposed.[9]

Respiratory Protection
  • Rationale: While the primary indole structure can cause respiratory irritation[4][10][11], all weighing and handling of the solid compound should occur within a chemical fume hood to mitigate this risk.

  • Specific Recommendation: If work must be performed outside of a fume hood where dust may be generated (a practice that should be strongly avoided), a NIOSH-approved N95 respirator or equivalent is mandatory to prevent inhalation of fine particles.[12]

PPE Selection Workflow cluster_0 Hazard Identification (SDS) cluster_1 Risk Mitigation & PPE Selection H311 H311: Toxic in contact with skin Gloves Double Nitrile Gloves Chemical-Resistant Apron/Coverall H311->Gloves Prevents Dermal Absorption H319 H319: Causes serious eye irritation Goggles Chemical Splash Goggles + Face Shield H319->Goggles Prevents Eye Contact H302 H302: Harmful if swallowed Hygiene Strict Hand Washing No Food/Drink in Lab H302->Hygiene Prevents Ingestion Dust Solid Form: Inhalation Potential Hood Primary Control: Fume Hood Secondary: N95 Respirator Dust->Hood Prevents Inhalation

Caption: Logical workflow from hazard identification to PPE selection.

Operational Plan: Safe Handling and Disposal Protocols

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the chemical, don all required PPE in the correct order: lab coat/coverall, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing: Tare a suitable container within the fume hood. Carefully transfer the desired amount of this compound, avoiding the creation of dust. Close the primary container immediately after use.

  • Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all manipulations are performed well within the fume hood.

  • Post-Procedure Cleanup: Before removing PPE, decontaminate any equipment used. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as solid hazardous waste.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield/goggles, lab coat/apron, and finally inner gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1]

Waste Disposal Plan

The high aquatic toxicity (H400) of this compound demands that no amount enters the sanitary sewer system.[1]

  • Solid Waste: All contaminated solids, including used gloves, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: All reaction residues and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Spill Management:

    • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent (e.g., vermiculite). Carefully sweep the material into a designated solid hazardous waste container. Decontaminate the area with an appropriate solvent.

    • Major Spill: Evacuate the immediate area and follow your institution's emergency response procedures.

Waste Disposal Workflow cluster_2 Waste Generation Point (Fume Hood) cluster_3 Segregation & Containment Solid Contaminated Solids (Gloves, Wipes, Empty Vials) Solid_Bin Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Liquid Residues (Reaction Quench, Rinsates) Liquid_Bin Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Bin Sharps Contaminated Sharps (Needles, Glassware) Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin Disposal Final Disposal by EH&S Personnel Solid_Bin->Disposal Liquid_Bin->Disposal Sharps_Bin->Disposal

Caption: Segregation and disposal pathway for all waste streams.

By integrating this expert-driven approach to PPE and operational planning, you can confidently and safely utilize this compound in your research, ensuring personal safety and environmental responsibility.

References

  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]

  • 5-Methoxyindole PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Silveira, G. P., Oliver, A. G., & Noll, B. C. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o979. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. Wuts, P. G., & Gu, R. L. (2006). Tetrahedron Letters, 47(30), 5341-5343. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of Indole Analogues of the Natural Schweinfurthins. Witulski, B., et al. (2000). Journal of the American Chemical Society, 122(44), 10768-10778. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

  • All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Request PDF. [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Samson, I. (2015). Pharmaceutical Technology Europe, 27(3). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 9, p.539 (1998); Vol. 73, p.94 (1996). [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2010). Pharmacy Purchasing & Products, 7(4). [Link]

Sources

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